1-(Cyclopropylmethyl)-4-(2-(1-methyl-1H-pyrazol-5-yl)pyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid
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Overview
Description
- The cyclopropylmethyl group can be introduced via alkylation reactions using cyclopropylmethyl halides.
- Reaction conditions: Typically involves the use of strong bases like sodium hydride in aprotic solvents.
Final Coupling and Carboxylation:
- The final step involves coupling the pyrimidine and pyrrole intermediates, followed by carboxylation to introduce the carboxylic acid group.
- Reaction conditions: This step may require palladium-catalyzed cross-coupling reactions and subsequent carboxylation using carbon dioxide under high pressure.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethyl)-4-(2-(1-methyl-1H-pyrazol-5-yl)pyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid typically involves multi-step organic synthesis. A common synthetic route may include:
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Formation of the Pyrimidine Core:
- Starting with a suitable pyrimidine precursor, such as 2-chloropyrimidine, which undergoes nucleophilic substitution with 1-methyl-1H-pyrazole to form 2-(1-methyl-1H-pyrazol-5-yl)pyrimidine.
- Reaction conditions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) with a base such as potassium carbonate at elevated temperatures.
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Construction of the Pyrrole Ring:
- The pyrrole ring can be synthesized via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
- Reaction conditions: This step often requires acidic or basic catalysts and is performed under reflux conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropylmethyl)-4-(2-(1-methyl-1H-pyrazol-5-yl)pyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the pyrrole ring or the cyclopropylmethyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the pyrimidine ring or the carboxylic acid group, using reagents such as lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the pyrimidine or pyrazole rings, facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide.
Major Products:
Oxidation: Formation of pyrrole-2,5-dicarboxylic acid derivatives.
Reduction: Formation of alcohols or amines depending on the target functional group.
Substitution: Formation of halogenated or azido derivatives.
Scientific Research Applications
1-(Cyclopropylmethyl)-4-(2-(1-methyl-1H-pyrazol-5-yl)pyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structure, which may interact with biological targets such as enzymes or receptors.
Biological Studies: Used in studies to understand its interaction with cellular pathways and its potential effects on cell proliferation and apoptosis.
Material Science: Explored for its potential use in the development of organic electronic materials due to its conjugated system.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)-4-(2-(1-methyl-1H-pyrazol-5-yl)pyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, influencing signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
1-(Cyclopropylmethyl)-4-(2-(1H-pyrazol-5-yl)pyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid: Lacks the methyl group on the pyrazole ring.
1-(Cyclopropylmethyl)-4-(2-(1-methyl-1H-pyrazol-5-yl)pyrimidin-5-yl)-1H-pyrrole-3-carboxylic acid: Carboxylic acid group positioned differently on the pyrrole ring.
Uniqueness: 1-(Cyclopropylmethyl)-4-(2-(1-methyl-1H-pyrazol-5-yl)pyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid is unique due to the specific positioning of its functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
1-(cyclopropylmethyl)-4-[2-(2-methylpyrazol-3-yl)pyrimidin-5-yl]pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-21-14(4-5-20-21)16-18-7-13(8-19-16)12-6-15(17(23)24)22(10-12)9-11-2-3-11/h4-8,10-11H,2-3,9H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOJXNDPTPGDTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(C=N2)C3=CN(C(=C3)C(=O)O)CC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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